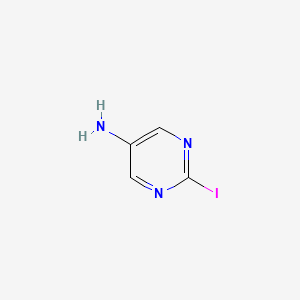

2-Iodopyrimidin-5-amine

Descripción general

Descripción

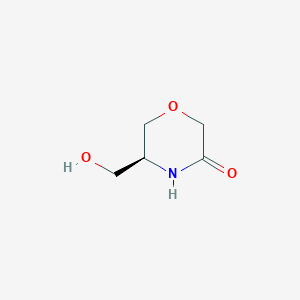

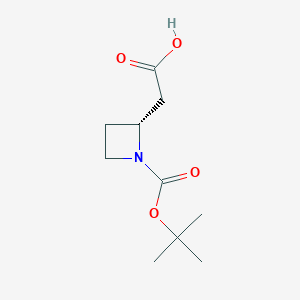

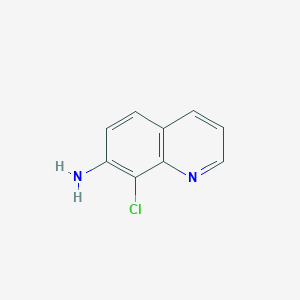

2-Iodopyrimidin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. This compound is a derivative of pyrimidine and contains an iodine atom at the 2-position and an amino group at the 5-position.

Aplicaciones Científicas De Investigación

Synthesis and Modification of Nucleosides

Research on the palladium-catalyzed coupling of iodopyrimidine nucleosides demonstrates a method for preparing a variety of aminoalkyl-substituted nucleosides, utilizing secondary amines and various dienes (Larock et al., 2005).

Intermediate in Selective Palladium-Catalyzed Reactions

5-Bromo-2-iodopyrimidine, a related compound, is used as an intermediate in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, enabling the efficient synthesis of various substituted pyrimidine compounds (Goodby et al., 1996).

Labeling for Carbon-Nitrogen and Carbon-Carbon Bond Formations

The synthesis of labeled 5-amino-4-iodopyrimidine with carbon-14 or stable isotopes carbon-13 and nitrogen-15 serves as a useful intermediate for bond formations, highlighting its role in radiopharmaceutical and stable isotope labeling studies (Latli et al., 2008).

Role in Halogen Bonding and Biological Activities

A study on 5-((4-((4-chlorophenoxy)methyl)-5-iodo-1H-1,2,3-triazol-1-yl)methyl)-2-methylpyrimidin-4-amine (PA-1) demonstrated the significance of the 5-iodo-1,2,3-triazole and benzene ring in biological activities, supported by molecular docking and DFT calculations (He et al., 2020).

Understanding Molecular Vibrations

Investigations into the out-of-plane vibrations of the amino group in primary amines, such as in 2-aminopyrimidine, have utilized spectroscopy and quantum mechanical methodology to better understand molecular dynamics (McCarthy et al., 1998).

Antibacterial Evaluation

Synthesis of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines from chloromethyl methylpyrimidine and amines indicated potential antibacterial properties, emphasizing the role of such compounds in developing new antibacterial agents (Etemadi et al., 2016).

Mecanismo De Acción

Target of Action

2-Iodopyrimidin-5-amine is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . .

Mode of Action

The mode of action of pyrimidine-based anti-inflammatory agents, a category that this compound may fall under, is generally associated with the inhibition of prostaglandin E2 (PGE2) generated by cyclooxygenase (COX) enzymes . Like other non-steroidal anti-inflammatory drugs (NSAIDs), these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of PGE2 .

Biochemical Pathways

Pyrimidines play a crucial role in the biosynthesis of nucleic acids RNA and DNA . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies: The purine ring is built on PRPP (phosphoribosyl pyrophosphate), while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-P added to the pyrimidine ring .

Result of Action

Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Análisis Bioquímico

Biochemical Properties

2-Iodopyrimidin-5-amine plays a role in biochemical reactions, particularly in the context of pyrimidine biosynthesis . Pyrimidines are essential components of nucleic acids and are necessary for cellular function, including DNA and RNA biosynthesis

Metabolic Pathways

This compound is likely involved in the metabolic pathways of pyrimidine biosynthesis

Propiedades

IUPAC Name |

2-iodopyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJDAOPRLFQCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)

![1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B6591346.png)

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)

![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)